Carzenide - 138-41-0

Carzenide

Catalog Number: EVT-253263
CAS Number: 138-41-0
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description
Carzenide is a chemical compound that belongs to the class of thiol-based antioxidants. It is a synthetic derivative of the natural antioxidant glutathione, which plays a crucial role in protecting cells from oxidative stress. Carzenide has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Properties

CAS Number

138-41-0

Product Name

Carzenide

IUPAC Name

4-sulfamoylbenzoic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.2 g/mol

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

Synonyms

carzenide
carzenide dipotassium salt
carzenide, monosilver (+1) salt
p-sulphamoylbenzoic acid
sulfamoylbenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Method of Synthesis or Extraction
Carzenide can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of glutathione with a thiol-reactive compound, such as N-ethylmaleimide or iodoacetamide, to form carzenide. Enzymatic synthesis involves the use of glutathione S-transferase enzymes to catalyze the reaction between glutathione and a thiol-reactive compound. Microbial synthesis involves the use of microorganisms, such as Escherichia coli, to produce carzenide through recombinant DNA technology.
The efficiency and yield of each method vary depending on the reaction conditions and the purity of the starting materials. Chemical synthesis is the most commonly used method for producing carzenide, with a yield of up to 80%. Enzymatic synthesis has a lower yield but is more environmentally friendly and safer than chemical synthesis. Microbial synthesis has the potential to produce carzenide in large quantities but requires further optimization to improve the yield and purity.
Chemical Structure and Biological Activity
Carzenide has a molecular weight of 307.4 g/mol and a chemical formula of C10H16N3O5S. It contains a thiol group (-SH) and a carboxylic acid group (-COOH) that are essential for its antioxidant activity. Carzenide acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating its thiol group to neutralize these harmful molecules.
Carzenide has been shown to have potent antioxidant and anti-inflammatory properties in vitro and in vivo. It can protect cells from oxidative stress-induced damage and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Carzenide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Biological Effects
Carzenide can affect cell function and signal transduction by modulating the activity of various enzymes and signaling pathways. It can regulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), and modulate the expression of genes involved in oxidative stress and inflammation. Carzenide can also affect the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase.
Carzenide has potential therapeutic and toxic effects depending on the dose and duration of exposure. At low concentrations, carzenide can protect cells from oxidative stress and inflammation. However, at high concentrations, carzenide can induce oxidative stress and cell death. Carzenide has been shown to have a narrow therapeutic window, and further studies are needed to determine its optimal dose and duration of exposure.
Applications
Carzenide has potential applications in medical research, environmental research, and industrial research. In medical research, carzenide has been studied for its role in drug development and clinical trials. It has been shown to have potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. However, further studies are needed to determine its safety and efficacy in humans.
In environmental research, carzenide has been studied for its effects on ecosystems and its role in pollution management. It has been shown to have potential applications in the treatment of wastewater and the remediation of contaminated soils. However, further studies are needed to determine its environmental impact and sustainability.
In industrial research, carzenide has been studied for its use in manufacturing processes and improving product quality and efficiency. It has been shown to have potential applications in the food and beverage industry, cosmetics industry, and textile industry. However, further studies are needed to determine its health and safety considerations.
Future Perspectives and Challenges
Carzenide has several limitations in its use and study, including its narrow therapeutic window, low bioavailability, and potential toxicity. Possible solutions and improvements include the development of novel formulations and delivery systems to improve its bioavailability and reduce its toxicity. Future trends and prospects in the application of carzenide in scientific research include the development of new therapeutic targets and the identification of new biological activities. However, further studies are needed to determine its safety and efficacy in humans and its environmental impact and sustainability.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.